Dodecahydrodicyclopenta[cd,gh]pentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of dodecahydrodicyclopenta[cd,gh]pentalene involves multiple steps, typically starting from simpler hydrocarbons. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the polycyclic structure The reaction conditions often involve the use of catalysts and high temperatures to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Dodecahydrodicyclopenta[cd,gh]pentalene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction may yield fully saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Dodecahydrodicyclopenta[cd,gh]pentalene has several applications in scientific research. In chemistry, it is used as a model compound to study the properties of nonalternant hydrocarbons and their π-conjugated systems . In biology and medicine, its derivatives are investigated for potential therapeutic applications due to their unique electronic properties. In industry, this compound can be used in the development of advanced materials with specific electronic characteristics .
Wirkmechanismus
The mechanism of action of dodecahydrodicyclopenta[cd,gh]pentalene involves its interaction with molecular targets through its π-conjugated system . This interaction can affect various pathways, depending on the specific application. For example, in electronic materials, the compound’s unique electronic properties can influence conductivity and other characteristics. In biological systems, its derivatives may interact with enzymes or receptors, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Dodecahydrodicyclopenta[cd,gh]pentalene is unique among nonalternant hydrocarbons due to its specific structure and electronic properties . Similar compounds include azulene, pentalene, and heptalene, which also feature nonalternant π-conjugated systems . this compound stands out due to its higher degree of hydrogenation and distinct molecular framework .
Eigenschaften
CAS-Nummer |
60606-96-4 |
---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
tetracyclo[7.2.1.04,11.06,10]dodecane |
InChI |
InChI=1S/C12H18/c1-2-8-6-10-4-3-9-5-7(1)11(8)12(9)10/h7-12H,1-6H2 |
InChI-Schlüssel |
MRCRJVMFYSQAOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CCC4C3C2C1C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.